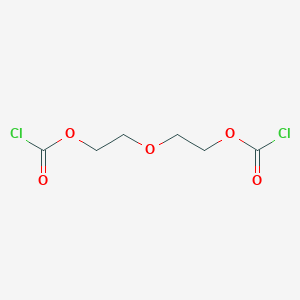

Oxydiethylene bis(chloroformate)

Description

Properties

IUPAC Name |

2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAZBKSWGOXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026739 | |

| Record name | Diethlylene glycol bis chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Clear yellow viscous liquid; [MSDSonline] | |

| Record name | Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol, bischloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127 °C AT 5 MM HG | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F; 146 °C (OPEN CUP) | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mm Hg @ 127 °C | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

106-75-2 | |

| Record name | C,C′-(Oxydi-2,1-ethanediyl) dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol, bischloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiethylene bis(chloroformate) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethlylene glycol bis chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYDIETHYLENE BIS(CHLOROFORMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O453X86MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is Oxydiethylene bis(chloroformate)

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis. Its bifunctional nature, possessing two chloroformate groups, allows it to act as a key monomer in the production of various polymers, including polycarbonates and polyurethanes. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is soluble in many common organic solvents such as acetone, toluene, methylene chloride, and tetrahydrofuran.[2]

Table 1: Physicochemical Properties of Oxydiethylene bis(chloroformate)

| Property | Value | Reference |

| CAS Number | 106-75-2 | [1][3][4][5][6] |

| Molecular Formula | C₆H₈Cl₂O₅ | [1][3][4][5][6] |

| Molecular Weight | 231.03 g/mol | [3][4] |

| Appearance | Clear liquid with a pungent odor | [1] |

| Density (20 °C) | 1.35 g/cm³ | [1] |

| Melting Point | 6 - 7 °C | [1] |

| Boiling Point | 127 °C at 5 torr | [1][4] |

| Flash Point | 182 °C (closed cup) | [2] |

| Solubility | Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, ethyl acetate | [1][2] |

| Purity (Typical) | ≥ 98.0 % | [2] |

Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene.[7] Phosgene is a highly toxic gas, and its use requires specialized equipment and stringent safety precautions. Safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) can also be employed in a laboratory setting.[8]

Experimental Protocol: Laboratory-Scale Synthesis from Diethylene Glycol and Phosgene

This protocol is an adaptation of industrial processes for a laboratory setting and should only be performed by trained personnel in a well-ventilated fume hood with continuous monitoring for phosgene leaks.

Materials:

-

Diethylene glycol (high purity)

-

Phosgene (gas or solution in a suitable solvent like toluene)

-

An inert solvent (e.g., dichloromethane or toluene)

-

A nitrogen or argon source for inert atmosphere

-

Dry ice/acetone bath

Equipment:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser.

-

The reflux condenser should be fitted with a drying tube and a gas outlet leading to a scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene and HCl.

-

Low-temperature thermometer.

Procedure:

-

A solution of diethylene glycol in the inert solvent is prepared and placed in the dropping funnel.

-

The reaction flask is charged with the inert solvent and cooled to 0-5 °C using a dry ice/acetone bath.

-

Phosgene gas is slowly bubbled into the cooled solvent with vigorous stirring until the desired concentration is reached.

-

The diethylene glycol solution is added dropwise from the dropping funnel to the phosgene solution while maintaining the temperature between 0-10 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

Excess phosgene and the solvent are removed under reduced pressure. The temperature should be kept low during this process to avoid decomposition of the product.

-

The resulting crude Oxydiethylene bis(chloroformate) can be purified by vacuum distillation.

Diagram 1: Synthesis of Oxydiethylene bis(chloroformate)

A schematic representation of the laboratory synthesis of Oxydiethylene bis(chloroformate).

Key Reactions and Applications

Oxydiethylene bis(chloroformate) is a valuable intermediate in the synthesis of various polymers and organic molecules due to the high reactivity of its chloroformate groups with nucleophiles such as alcohols and amines.[1]

Polycarbonate Synthesis

Oxydiethylene bis(chloroformate) reacts with diols, such as bisphenol A, in the presence of a base to form polycarbonates. This is a type of interfacial polycondensation reaction.[2][9]

Materials:

-

Oxydiethylene bis(chloroformate)

-

Bisphenol A

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Methanol

Equipment:

-

High-speed mechanical stirrer

-

Beaker or flask

-

Separatory funnel

Procedure:

-

An aqueous solution of bisphenol A and sodium hydroxide is prepared.

-

A solution of Oxydiethylene bis(chloroformate) in dichloromethane is prepared.

-

The two solutions are combined in a beaker with the phase-transfer catalyst.

-

The mixture is stirred vigorously for 10-15 minutes.

-

The organic layer is separated using a separatory funnel, washed with dilute acid and then with water until neutral.

-

The polymer is precipitated by pouring the dichloromethane solution into a large volume of methanol with stirring.

-

The precipitated polycarbonate is filtered, washed with methanol, and dried under vacuum.

Diagram 2: Polycarbonate Synthesis Workflow

Workflow for the synthesis of polycarbonate via interfacial polycondensation.

Polyurethane Synthesis

The reaction of Oxydiethylene bis(chloroformate) with diamines leads to the formation of polyurethanes. The reaction proceeds readily at room temperature.

Materials:

-

Oxydiethylene bis(chloroformate)

-

Hexamethylenediamine

-

An inert solvent (e.g., tetrahydrofuran or dichloromethane)

-

An acid scavenger (e.g., triethylamine or pyridine)

Equipment:

-

A round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Nitrogen or argon inlet

Procedure:

-

A solution of hexamethylenediamine and the acid scavenger in the inert solvent is placed in the reaction flask under an inert atmosphere.

-

A solution of Oxydiethylene bis(chloroformate) in the same solvent is placed in the dropping funnel.

-

The chloroformate solution is added dropwise to the diamine solution with stirring at room temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours.

-

The precipitated salt of the acid scavenger is removed by filtration.

-

The polyurethane can be isolated by precipitation in a non-solvent (e.g., water or hexane) or by removal of the solvent under reduced pressure.

Diagram 3: Polyurethane Synthesis Signaling Pathway

A simplified representation of the reaction pathway for polyurethane synthesis.

Safety and Handling

Oxydiethylene bis(chloroformate) is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Statement | GHS Code | Precautionary Statement | GHS Code |

| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| May cause an allergic skin reaction | H317 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| Causes serious eye damage | H318 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

| Toxic to aquatic life with long lasting effects | H411 | Immediately call a POISON CENTER/doctor. | P310 |

| Avoid release to the environment. | P273 |

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and amines.

-

In case of a spill, neutralize with an alkaline solution.[1]

Analytical Methods

The purity of Oxydiethylene bis(chloroformate) can be determined by gas chromatography (GC).

Experimental Protocol: GC Analysis

Instrument: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or nitrogen. Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes. Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or toluene.

Conclusion

Oxydiethylene bis(chloroformate) is a key chemical intermediate with significant applications in polymer science. Its synthesis and reactions require careful handling due to its hazardous nature. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information for its safe and effective use in a laboratory and research setting.

References

- 1. framochem.com [framochem.com]

- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 3. lookchem.com [lookchem.com]

- 4. Diethylene glycol, bischloroformate | C6H8Cl2O5 | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxydiethylene Bis(chloroformate) | LGC Standards [lgcstandards.com]

- 6. Oxydiethylene bis(chloroformate) | 106-75-2 [chemicalbook.com]

- 7. Phosgene - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pslc.ws [pslc.ws]

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of Oxydiethylene bis(chloroformate). The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who utilize this compound in their work.

Chemical Structure and Identification

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a bifunctional organic compound. Its structure features two chloroformate groups attached to a diethylene glycol backbone. This bifunctionality makes it a valuable reagent in polymerization reactions and as a linker in the synthesis of more complex molecules.[1]

Molecular Structure:

Caption: Chemical structure of Oxydiethylene bis(chloroformate).

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2-chloroformylmethoxy)ethyl chloroformate |

| CAS Number | 106-75-2 |

| Molecular Formula | C6H8Cl2O5 |

| Molecular Weight | 231.03 g/mol |

| InChI | InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2 |

| SMILES | C(COC(=O)Cl)OCCOC(=O)Cl |

| Synonyms | Diethylene glycol bis(chloroformate), Diglycol chloroformate, Oxydiethylene chloroformate |

Physicochemical Properties

Oxydiethylene bis(chloroformate) is a colorless to yellow, viscous liquid with a pungent odor. It is a reactive compound, particularly towards nucleophiles, and is sensitive to moisture.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to yellow, viscous liquid | |

| Melting Point | 6-7 °C | |

| Boiling Point | 127 °C at 5 mmHg | |

| Density | 1.35 g/cm³ at 20 °C | |

| Flash Point | 146 °C (Open Cup) | |

| Solubility | Soluble in acetone, alcohol, ether, chloroform, and benzene. | |

| Vapor Pressure | 5 mmHg at 127 °C |

Synthesis

Oxydiethylene bis(chloroformate) is typically synthesized by the reaction of diethylene glycol with phosgene. The reaction involves the nucleophilic attack of the hydroxyl groups of diethylene glycol on the carbonyl carbons of two phosgene molecules, leading to the formation of the bis(chloroformate) and hydrogen chloride as a byproduct.

Experimental Protocol: Synthesis from Diethylene Glycol and Phosgene

The following is a representative experimental protocol based on established synthesis methods.

Workflow Diagram:

References

An In-depth Technical Guide to Oxydiethylene bis(chloroformate) (CAS 106-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a versatile bifunctional organic compound with the CAS number 106-75-2. Its structure, featuring two reactive chloroformate groups connected by a flexible diethylene glycol linker, makes it a valuable reagent in polymer chemistry and a key intermediate in various organic syntheses.[1] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

Oxydiethylene bis(chloroformate) is a colorless to yellowish liquid with a pungent odor.[2] It is soluble in many common organic solvents such as acetone, toluene, and methylene chloride.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Cl₂O₅ | [3] |

| Molecular Weight | 231.03 g/mol | [3] |

| CAS Number | 106-75-2 | [3] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 127 °C @ 5 torr | [2] |

| Melting Point | 6 - 7 °C | [2] |

| Density | 1.35 g/cm³ at 20 °C | [2] |

| Flash Point | 182 °C (closed cup) | [2] |

Spectral Data

The structural identification of Oxydiethylene bis(chloroformate) is supported by various spectroscopic techniques.

| Technique | Data Summary | Source |

| ¹H NMR | Spectra available. | [1] |

| ¹³C NMR | Spectra available. | [1] |

| FTIR | Neat, capillary cell. Spectra available. | [4] |

| Raman | Spectra available. | [1] |

| Near IR | Spectra available. | [1] |

Synthesis

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene.

General Reaction Scheme

Experimental Protocol: Synthesis of Oxydiethylene bis(chloroformate)

The following is a generalized protocol based on established chemical principles for the synthesis of chloroformates. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Diethylene glycol

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Dry nitrogen or argon atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubbing system for acid gases.

-

Dropping funnel

-

Low-temperature bath

Procedure:

-

In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve diethylene glycol in an anhydrous inert solvent.

-

Cool the solution to 0-5 °C using a low-temperature bath.

-

Slowly introduce a solution of phosgene in the same solvent to the cooled diethylene glycol solution with vigorous stirring. The molar ratio of phosgene to diethylene glycol should be at least 2:1.

-

Maintain the reaction temperature below 10 °C during the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, remove the excess dissolved phosgene and hydrogen chloride by bubbling dry nitrogen through the reaction mixture. The off-gases must be passed through a suitable scrubber (e.g., a sodium hydroxide solution).

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Applications in Polymer Chemistry

Oxydiethylene bis(chloroformate) is a key monomer in the synthesis of polycarbonates and polyurethanes, imparting flexibility and other desirable properties to the resulting polymers.[5]

Polycarbonate Synthesis

Oxydiethylene bis(chloroformate) can react with bisphenols, such as Bisphenol A, in an interfacial polymerization reaction to form polycarbonates.

Polyurethane Synthesis

In the synthesis of polyurethanes, Oxydiethylene bis(chloroformate) can react with diamines, such as hexamethylenediamine, in a polycondensation reaction. This reaction forms urethane linkages and is a non-isocyanate route to polyurethanes.[6]

Experimental Protocol: Polyurethane Synthesis

The following is a representative protocol for the synthesis of a polyurethane from a bis(chloroformate) and a diamine. Specific conditions may need to be optimized.

Materials:

-

Oxydiethylene bis(chloroformate)

-

Hexamethylenediamine

-

Anhydrous, inert solvent (e.g., N,N-dimethylacetamide (DMAc))

-

Acid scavenger (e.g., pyridine, triethylamine)

-

Dry nitrogen or argon atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Dropping funnel

Procedure:

-

In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve hexamethylenediamine and the acid scavenger in the anhydrous solvent.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of Oxydiethylene bis(chloroformate) in the same solvent to the diamine solution with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours to drive the polymerization to completion.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., water, methanol), followed by filtration and drying under vacuum.

Other Applications

Beyond polymer synthesis, Oxydiethylene bis(chloroformate) serves as a versatile intermediate in organic synthesis.[5] Its bifunctionality allows it to act as a crosslinking agent in adhesive and sealant formulations.[5] It is also used in the modification of surfaces bearing hydroxyl or amine groups to introduce new functionalities.[5] In the pharmaceutical and agrochemical industries, it is employed as a building block for more complex molecules.[5][6] There are also mentions of its use in the modification of proteins and peptides, though specific protocols are not widely published.[6]

Analytical Methods

The purity and identity of Oxydiethylene bis(chloroformate) are typically assessed using gas chromatography (GC).

Gas Chromatography (GC) Protocol

The following are general GC parameters for the analysis of chloroformates. The specific conditions should be optimized for the available instrumentation.

| Parameter | Value |

| Column | Capillary column suitable for polar compounds (e.g., Stabilwax or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temperature of 100 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 4 min). |

| Injection Mode | Split |

Safety and Handling

Oxydiethylene bis(chloroformate) is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

May cause an allergic skin reaction.[4]

-

Causes serious eye damage.[4]

-

Toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, and spray.[4]

-

Wash skin thoroughly after handling.[7]

-

Avoid release to the environment.[4]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

-

If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

-

If on skin, wash with plenty of water.[7]

Storage and Stability

Oxydiethylene bis(chloroformate) should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from direct sunlight.[2] It is reactive towards nucleophiles and will hydrolyze in the presence of water or moisture, releasing hydrochloric acid.[2]

Conclusion

Oxydiethylene bis(chloroformate) is a valuable and reactive chemical intermediate with significant applications in polymer science and organic synthesis. Its bifunctional nature allows for the creation of a diverse range of materials and molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. framochem.com [framochem.com]

- 3. Diethylene glycol bis-chloroformate(106-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Diethylene glycol, bischloroformate | C6H8Cl2O5 | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

An In-depth Technical Guide to Diethylene Glycol Bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(chloroformate) (DEGCF), with the CAS number 106-75-2, is a versatile bifunctional organic compound.[1][2][3][4][5][6][7] Its structure, featuring two reactive chloroformate groups, makes it a crucial intermediate in various industrial and laboratory-scale syntheses.[2][5] This technical guide provides a comprehensive overview of the core properties, synthesis, key reactions, and analytical methods for diethylene glycol bis(chloroformate), tailored for professionals in research and development.

Chemical and Physical Properties

Diethylene glycol bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent, mustard-like odor.[4][6][8] It is insoluble in water but soluble in many common organic solvents.[1][8]

Table 1: Physical and Chemical Properties of Diethylene Glycol Bis(chloroformate)

| Property | Value | Reference |

| CAS Number | 106-75-2 | [1][3][4][5][6] |

| Molecular Formula | C6H8Cl2O5 | [1][3][6] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Colorless to light yellow, viscous liquid | [4][6] |

| Odor | Pungent, mustard-like | [6] |

| Boiling Point | 280 °C (at 760 mmHg) | [1][6] |

| 127 °C (at 5 torr) | [8] | |

| Melting Point | 6 - 7 °C | [8] |

| Density | 1.411 g/cm³ | [6] |

| 1.35 g/cm³ (at 20 °C) | [8] | |

| Flash Point | 118.2 °C | [6] |

| >200 °C | [5] | |

| Vapor Pressure | 0.004 mmHg (at 25 °C) | [1] |

| Solubility | Insoluble in water. Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, and ethyl acetate. | [1][8] |

Synthesis

The primary industrial synthesis of diethylene glycol bis(chloroformate) involves the reaction of diethylene glycol with phosgene. This process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis via Phosgenation

This protocol is based on the general principles of phosgenation of alcohols.

Materials:

-

Diethylene glycol

-

Phosgene

-

Inert solvent (e.g., toluene, dichloromethane)

-

Nitrogen gas

-

Reaction vessel with a stirrer, reflux condenser, gas inlet, and thermometer

-

Degassing chamber

-

Dry air or nitrogen for stripping

Procedure:

-

In a reaction vessel purged with nitrogen, dissolve diethylene glycol in an inert solvent.

-

Cool the solution to a temperature between 15 and 30 °C.

-

Introduce gaseous phosgene into the solution while stirring vigorously. The reaction is exothermic, and the temperature should be maintained by controlling the rate of phosgene addition and by using a cooling bath.

-

The reaction produces hydrochloric acid (HCl) as a byproduct, which will evolve from the reaction mixture along with any unreacted phosgene. These gases are passed through the reflux condenser.

-

Continue the addition of phosgene until the reaction is complete, which can be monitored by the cessation of HCl evolution.

-

Transfer the reaction mixture to a degassing chamber.

-

Heat the mixture to approximately 95 °C to remove dissolved phosgene.

-

Bubble dry air or nitrogen through the heated mixture to strip any remaining traces of phosgene.

-

The resulting product is diethylene glycol bis(chloroformate). Further purification can be achieved by vacuum distillation.

Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Key Reactions and Applications

The two chloroformate groups in diethylene glycol bis(chloroformate) are highly reactive towards nucleophiles, making it a valuable building block in polymer chemistry and organic synthesis.

Polymer Synthesis

Diethylene glycol bis(chloroformate) is a key monomer in the production of polycarbonates and as a crosslinking agent in polyurethanes.[2]

In the synthesis of polycarbonates, diethylene glycol bis(chloroformate) reacts with diols or bisphenols to form carbonate linkages.[2] This reaction contributes to the formation of polymers with desirable properties such as clarity, toughness, and thermal resistance.[2]

Experimental Protocol: General Polycarbonate Synthesis

Materials:

-

Diethylene glycol bis(chloroformate)

-

A diol or bisphenol (e.g., Bisphenol A)

-

An acid scavenger (e.g., pyridine, triethylamine)

-

Anhydrous inert solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the diol or bisphenol in the anhydrous inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

-

Add the acid scavenger to the solution.

-

Slowly add a solution of diethylene glycol bis(chloroformate) in the same solvent to the reaction mixture with constant stirring.

-

The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring for several hours to ensure the completion of the polymerization.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Diethylene glycol bis(chloroformate) can act as a crosslinking agent in polyurethane formulations, enhancing the material's strength, elasticity, and durability.[2] It reacts with the urethane linkages, which contain N-H bonds, to form allophanate crosslinks.

Reactions with Nucleophiles

Diethylene glycol bis(chloroformate) readily reacts with various nucleophiles.

-

Hydrolysis: It reacts with water to yield hydrochloric acid, carbon dioxide, and diethylene glycol.[8]

-

Reaction with Alcohols: With alcohols, it forms diethylene glycol carbonates.[8]

-

Reaction with Amines: It reacts with amines to produce diethylene glycol carbamates.[8]

These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

Analytical Methods

Gas chromatography (GC) is a suitable method for the analysis of diethylene glycol bis(chloroformate), particularly for determining its purity or its presence as an impurity in other products.[1]

Experimental Protocol: Gas Chromatography Analysis

This protocol is adapted from a method for analyzing chloroformate impurities.[1]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Chromatographic column: 6-ft x 1/16-inch o.d. borosilicate glass column packed with 5% by weight of SE-30 silicone gum rubber on 80/90 mesh Anakrom AS.

Procedure:

-

Column Conditioning: Condition the column at 250 °C for 24 hours prior to use.[1]

-

Sample Preparation: Prepare a dilute solution of the diethylene glycol bis(chloroformate) sample in a suitable solvent (e.g., acetone).

-

GC Conditions:

-

Column Temperature: 133 °C[1]

-

Injector and Detector Temperature: Typically set higher than the column temperature (e.g., 200-250 °C).

-

Carrier Gas: Helium or Nitrogen.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Analysis: The retention time of the diethylene glycol bis(chloroformate) peak can be used for qualitative identification, and the peak area can be used for quantitative analysis against a standard curve.

Safety and Handling

Diethylene glycol bis(chloroformate) is a hazardous chemical that requires careful handling.

Table 2: Hazard and Safety Information

| Hazard | Description | Reference |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects. | [9] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [10] |

| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| First Aid: Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. | [1] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [10] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [10] |

| Storage | Store in a dry, cool, and well-ventilated area, away from direct sunlight. | [8] |

Visualization of Chemical Pathways

The following diagrams illustrate the synthesis and key reactions of diethylene glycol bis(chloroformate).

Caption: Synthesis and primary reactions of diethylene glycol bis(chloroformate).

Caption: Workflow for the gas chromatography analysis of diethylene glycol bis(chloroformate).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diethylene glycol, bischloroformate | C6H8Cl2O5 | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 4. framochem.com [framochem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Diethylene glycol bis-chloroformate(106-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxydiethylene bis(chloroformate), a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its role in polymer chemistry. Detailed experimental protocols for its synthesis and analysis are provided, along with illustrative diagrams of its synthesis and reactivity.

Nomenclature and Synonyms

Oxydiethylene bis(chloroformate) is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative names is provided in Table 1 to aid in its identification.

Table 1: Synonyms and Alternative Names for Oxydiethylene bis(chloroformate)

| Name | Source |

| Oxydiethylene bis(chloroformate) | |

| Diethylene glycol bis(chloroformate) | |

| 1,5-Bis((chlorocarbonyl)oxy)-3-oxapentane | [1] |

| Carbonochloridic acid, oxydi-2,1-ethanediyl ester | [1] |

| Diglycol chloroformate | [1] |

| Diglycol chlorformate | [1] |

| Formic acid, chloro-, diester with diethylene glycol | [1] |

| Formic acid, chloro-, oxydiethylene ester | [1] |

| Oxydiethylene chloroformate | [1] |

| DECF | [1] |

| Bis(2-chlorocarbonyloxyethyl)ether | |

| Oxybis(ethane-2,1-diyl) bis(carbonochloridate) |

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of Oxydiethylene bis(chloroformate)

| Property | Value | Source |

| CAS Number | 106-75-2 | [1] |

| Molecular Formula | C6H8Cl2O5 | [1] |

| Molecular Weight | 231.03 g/mol | |

| Appearance | Clear liquid with a pungent odor | |

| Density (20 °C) | 1.35 g/cm³ | |

| Melting Point | 6 - 7 °C | |

| Boiling Point | 127 °C at 5 torr | |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, methylene chloride) |

Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of Oxydiethylene bis(chloroformate) involves the reaction of diethylene glycol with phosgene. The following is a representative experimental protocol adapted from established methods.

Experimental Protocol: Synthesis of Oxydiethylene bis(chloroformate)

Materials:

-

Diethylene glycol

-

Phosgene (liquid)

-

A suitable reaction vessel (e.g., a jacketed glass reactor) equipped with a stirrer, a reflux condenser, and inlets for reactants.

-

Degassing chamber

-

Dry air or nitrogen source

Procedure:

-

Reaction Setup: An initial amount of liquid phosgene is introduced into the reactor and brought to reflux.

-

Initiation of Reaction: Diethylene glycol is slowly added to the refluxing phosgene. The reaction to form the bis(chloroformate) begins, and the concentration of the product in the reactor gradually increases.

-

Continuous Addition: Gaseous phosgene and diethylene glycol are continuously added to the reactor at controlled rates. The reaction temperature is maintained at approximately 30 °C. The heat of the reaction is managed by the vaporization of excess phosgene, which is then refluxed. The concentration of phosgene in the reaction mixture is typically maintained between 25% and 35%.

-

Product Withdrawal: The newly formed Oxydiethylene bis(chloroformate) is continuously withdrawn from the reactor.

-

Purification: The crude product is transferred to a degassing chamber where it is heated to approximately 95 °C to remove dissolved phosgene. Further stripping of residual phosgene is achieved by bubbling dry air or nitrogen through the heated liquid.

-

Yield: This continuous process can achieve yields of over 99% of the theoretical value.[1]

Safety Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Synthesis Pathway Diagram

Caption: Synthesis of Oxydiethylene bis(chloroformate).

Chemical Reactivity and Applications

The two chloroformate groups in Oxydiethylene bis(chloroformate) are highly reactive towards nucleophiles, making it a valuable bifunctional building block in organic synthesis, particularly in the production of polymers.

Reactions with Nucleophiles

-

With Alcohols: It reacts with diols to form polycarbonates, creating carbonate linkages.

-

With Amines: It reacts with diamines to form polyurethanes (specifically, poly(urethane-carbonate)s), creating urethane linkages.

Application in Polymer Synthesis

Oxydiethylene bis(chloroformate) is a key monomer in the synthesis of specialty polycarbonates and polyurethanes. The properties of the resulting polymers can be tailored by the choice of the co-monomer (diol or diamine).

Experimental Protocol: Synthesis of a Polyurethane

The following is a general procedure for the synthesis of a polyurethane using Oxydiethylene bis(chloroformate) and a diamine.

Materials:

-

Oxydiethylene bis(chloroformate)

-

A diamine (e.g., hexamethylenediamine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

An acid scavenger (e.g., pyridine or triethylamine)

-

Reaction vessel with a stirrer and a nitrogen inlet

Procedure:

-

Dissolution of Diamine: The diamine is dissolved in the inert solvent in the reaction vessel under a nitrogen atmosphere. The acid scavenger is added to the solution.

-

Addition of Bis(chloroformate): A solution of Oxydiethylene bis(chloroformate) in the same solvent is added dropwise to the stirred diamine solution at a controlled temperature (typically 0-25 °C).

-

Polymerization: The reaction mixture is stirred for several hours at room temperature or with gentle heating to allow for the completion of the polymerization.

-

Isolation of Polymer: The resulting polyurethane is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying.

General Reaction Scheme Diagram

Caption: General reaction of Oxydiethylene bis(chloroformate).

Analytical Methodology

The purity of Oxydiethylene bis(chloroformate) is crucial for its use in polymerization reactions. Gas chromatography (GC) is a suitable method for its analysis.

Experimental Protocol: Gas Chromatography Analysis

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed silicone phase).

GC Conditions (suggested starting parameters):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection: A suitable volume of a diluted sample in an appropriate solvent (e.g., dichloromethane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Oxydiethylene bis(chloroformate) sample in a suitable solvent.

-

Injection: Inject the prepared sample into the GC.

-

Analysis: The retention time of the main peak corresponding to Oxydiethylene bis(chloroformate) is used for identification. The peak area is used for quantification of purity and impurities.

Conclusion

Oxydiethylene bis(chloroformate) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of polycarbonates and polyurethanes. Understanding its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of polymer chemistry and drug development. The detailed protocols and diagrams provided in this guide offer a solid foundation for the safe and effective handling and utilization of this important compound.

References

Reactivity of Oxydiethylene Bis(chloroformate) with Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of oxydiethylene bis(chloroformate) with water. A thorough understanding of its hydrolytic stability is critical for its application in organic synthesis, polymer chemistry, and as a derivatization agent in various analytical protocols. This document outlines the reaction mechanism, summarizes key physicochemical data, presents a representative experimental protocol for studying its hydrolysis, and details essential safety and handling considerations.

Introduction to Oxydiethylene Bis(chloroformate)

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a bifunctional organic compound with the chemical formula C₆H₈Cl₂O₅.[1][2][3][4][5] Its structure features two reactive chloroformate groups, making it a valuable intermediate in the synthesis of polycarbonates, polyurethanes, and other polymers.[6] It also serves as a crosslinking agent in the formulation of adhesives and sealants.[6] Given its reactivity, particularly with nucleophiles like water, a detailed understanding of its stability in aqueous environments is paramount for its effective use and safe handling.

Reactivity with Water: Hydrolysis

Chloroformates are known to be reactive compounds that readily undergo hydrolysis in the presence of water or moist air.[4][7] The reaction involves the nucleophilic attack of water on the carbonyl carbon of the chloroformate group, leading to the formation of the corresponding alcohol, carbon dioxide, and hydrogen chloride.[2][7]

For oxydiethylene bis(chloroformate), the hydrolysis reaction proceeds as follows, yielding diethylene glycol, carbon dioxide, and hydrochloric acid:

Reaction Scheme:

C₆H₈Cl₂O₅ + 2H₂O → C₄H₁₀O₃ + 2CO₂ + 2HCl

Physicochemical Data

A summary of the key physical and chemical properties of oxydiethylene bis(chloroformate) is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈Cl₂O₅ | [1][2][3][4][5] |

| Molecular Weight | 231.03 g/mol | [3][4][5] |

| CAS Number | 106-75-2 | [2][3][5][6][11][12][13] |

| Appearance | Clear liquid with a pungent odor | [2] |

| Boiling Point | 127 °C at 5 torr (mm Hg) | [2][4] |

| Melting Point | 6 - 7 °C | [2] |

| Density | 1.35 g/cm³ at 20 °C | [2] |

| Flash Point | 146 °C (295 °F) (Open Cup) | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (acetone, toluene, methylene chloride, etc.) | [2][3] |

Representative Experimental Protocol for Hydrolysis Study

While a specific protocol for oxydiethylene bis(chloroformate) is not detailed in the provided literature, a general methodology for studying the hydrolysis kinetics of a chloroformate can be outlined as follows. This protocol is based on standard techniques for monitoring chemical reactions.

Objective: To determine the rate of hydrolysis of oxydiethylene bis(chloroformate) in an aqueous solution.

Materials:

-

Oxydiethylene bis(chloroformate)

-

Deionized water

-

pH buffer solutions

-

Titration equipment (buret, pH meter) or a spectrophotometer

-

Constant temperature bath

-

Appropriate organic solvent (e.g., acetone) for initial dissolution

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of oxydiethylene bis(chloroformate) in a water-miscible organic solvent to facilitate its introduction into the aqueous reaction medium.

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, place a known volume of deionized water or a buffer solution of a specific pH.

-

Allow the aqueous medium to equilibrate to the desired temperature in the constant temperature bath.

-

-

Initiation of Reaction:

-

Add a small, known amount of the oxydiethylene bis(chloroformate) stock solution to the aqueous medium with vigorous stirring to initiate the hydrolysis reaction.

-

-

Monitoring the Reaction: The progress of the hydrolysis can be monitored by several methods:

-

Titration: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, inert solvent). The amount of hydrochloric acid produced can be determined by titration with a standardized base.

-

Spectrophotometry: If the chloroformate or its hydrolysis product has a distinct UV-Vis absorbance, the change in absorbance over time can be monitored to determine the reaction rate.

-

Conductivity: The increase in conductivity due to the formation of ionic products (H⁺ and Cl⁻) can be measured over time.

-

-

Data Analysis:

-

From the collected data (e.g., concentration of HCl vs. time), determine the rate constant of the hydrolysis reaction.

-

The experiment can be repeated at different temperatures to determine the activation energy of the reaction.

-

Visualizations

The following diagrams illustrate the hydrolysis reaction and a general experimental workflow.

Caption: Hydrolysis of Oxydiethylene Bis(chloroformate).

Caption: Generalized Workflow for Hydrolysis Study.

Safety and Handling

Oxydiethylene bis(chloroformate) is a hazardous chemical that requires careful handling.

-

Hazards: The compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[11] It is also toxic to aquatic life with long-lasting effects.[11] Upon contact with water, it releases toxic and corrosive hydrogen chloride gas.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.[1][11] In case of insufficient ventilation, wear respiratory protection.

-

Handling: Use only in well-ventilated areas.[11] Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

Storage: Store in a dry, cool, and well-ventilated place.[2] Keep containers tightly closed and away from water or moist air.[8]

-

Spills: In case of a spill, avoid contact with the substance. Collect the spillage and dispose of it as hazardous waste.[11] Prevent entry into drains or water courses.[11]

Conclusion

Oxydiethylene bis(chloroformate) is a reactive compound that undergoes rapid hydrolysis in the presence of water to produce diethylene glycol, carbon dioxide, and hydrochloric acid. This reactivity is a key consideration for its use in various industrial and research applications. While specific kinetic data for its hydrolysis is limited, its behavior is consistent with that of other alkyl chloroformates. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature and the corrosive byproducts of its reaction with water.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. framochem.com [framochem.com]

- 3. Diethylene glycol bis-chloroformate(106-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Diethylene glycol, bischloroformate | C6H8Cl2O5 | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxydiethylene bis(chloroformate) CAS#: 106-75-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. chemos.de [chemos.de]

- 12. Diethylene glycol, bischloroformate - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Oxydiethylene bis(chloroformate) | 106-75-2 [chemicalbook.com]

A Technical Guide to the Hydrolysis of Diethylene Glycol Bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol bis(chloroformate) is a reactive organic compound utilized as a monomer in the synthesis of polycarbonates and polyurethanes. Its high reactivity, stemming from the two chloroformate functional groups, also makes it susceptible to hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis of diethylene glycol bis(chloroformate), detailing the reaction mechanism, products, and analytical methodologies for its study. While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide establishes a framework for its investigation based on the known chemistry of chloroformates and provides detailed experimental protocols for monitoring the hydrolysis process.

Introduction

Diethylene glycol bis(chloroformate) (DEGBFC) is a bifunctional molecule with the chemical formula C6H8Cl2O5. Its structure, featuring a flexible diethylene glycol core flanked by two reactive chloroformate groups, makes it a valuable building block in polymer chemistry. However, the electrophilic nature of the carbonyl carbon in the chloroformate group renders DEGBFC prone to nucleophilic attack by water, leading to hydrolysis. Understanding the mechanism, kinetics, and products of this hydrolysis reaction is critical for its handling, storage, and application, particularly in environments where moisture may be present. This guide aims to provide a detailed technical resource on the core aspects of DEGBFC hydrolysis.

Physicochemical Properties of Diethylene Glycol Bis(chloroformate)

A summary of the key physical and chemical properties of diethylene glycol bis(chloroformate) is presented in Table 1.

| Property | Value |

| Molecular Formula | C6H8Cl2O5 |

| Molecular Weight | 231.04 g/mol |

| CAS Number | 106-75-2 |

| Appearance | Clear, colorless to pale yellow viscous liquid |

| Solubility | Insoluble in water; soluble in common organic solvents |

| Reactivity | Readily hydrolyzes in the presence of water or moist air |

Hydrolysis of Diethylene Glycol Bis(chloroformate)

The hydrolysis of diethylene glycol bis(chloroformate) involves the nucleophilic attack of water on the carbonyl carbon of each chloroformate group. This reaction proceeds in two successive steps, ultimately leading to the formation of diethylene glycol, carbon dioxide, and hydrochloric acid.

Reaction Products

The overall hydrolysis reaction can be summarized as follows:

C6H8Cl2O5 + 2H2O → HO(CH2)2O(CH2)2OH + 2CO2 + 2HCl

The primary products of the complete hydrolysis are:

-

Diethylene Glycol (DEG)

-

Carbon Dioxide (CO2)

-

Hydrochloric Acid (HCl)

Reaction Mechanism

The hydrolysis of chloroformates generally proceeds through a bimolecular, associative mechanism (addition-elimination). Given the structure of diethylene glycol bis(chloroformate), a stepwise hydrolysis of the two chloroformate groups is expected.

The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the chloroformate groups. This is followed by the elimination of a chloride ion and subsequent decarboxylation to yield a mono-hydrolyzed intermediate. This intermediate then undergoes a second hydrolysis step on the remaining chloroformate group to yield the final products.

Experimental Protocols

This section outlines a general methodology for the kinetic study of the hydrolysis of diethylene glycol bis(chloroformate).

Materials and Equipment

-

Diethylene glycol bis(chloroformate) (≥98% purity)

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Analytical standards: Diethylene glycol

Experimental Workflow

Detailed Methodologies

4.3.1. Kinetic Run

-

Prepare a stock solution of diethylene glycol bis(chloroformate) in a suitable water-miscible organic solvent (e.g., acetonitrile or acetone) to ensure solubility.

-

Equilibrate the thermostatted reaction vessel containing the aqueous phase (deionized water or a buffer of known pH) to the desired temperature.

-

Initiate the hydrolysis by adding a known volume of the diethylene glycol bis(chloroformate) stock solution to the stirred aqueous phase. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction kinetics.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the withdrawn aliquots. This can be achieved by diluting the aliquot in a cold, non-reactive organic solvent to stop the hydrolysis.

4.3.2. Analytical Quantification of Diethylene Glycol by Gas Chromatography (GC)

A common method for the quantification of diethylene glycol is gas chromatography.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A suitable capillary column, such as a DB-WAX or equivalent polar column.

-

Sample Preparation:

-

The quenched aliquots may require solvent exchange or concentration prior to injection.

-

Derivatization is not always necessary for glycol analysis by GC, but can improve peak shape and sensitivity.

-

-

Calibration: Prepare a series of standard solutions of diethylene glycol of known concentrations. A calibration curve is constructed by plotting the peak area of diethylene glycol against its concentration.

-

Analysis: Inject the prepared samples and standards into the GC. The concentration of diethylene glycol in the reaction samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

| Parameter | Value | Conditions |

| Rate Constant (k) | To be determined | Temperature, pH |

| Reaction Order | To be determined | - |

| Activation Energy (Ea) | To be determined | - |

| Half-life (t1/2) | To be determined | Temperature, pH, Initial Concentration |

Conclusion

The hydrolysis of diethylene glycol bis(chloroformate) is a fundamental reaction that influences its stability and application. This guide has provided a detailed overview of the hydrolysis process, including the reaction products and the likely bimolecular, stepwise mechanism. Although quantitative kinetic data for this specific compound is sparse, the provided experimental protocols offer a robust framework for researchers to conduct their own kinetic investigations. The use of analytical techniques such as gas chromatography is essential for accurately monitoring the formation of the hydrolysis product, diethylene glycol, thereby enabling the determination of reaction rates and the influence of various environmental factors. This foundational knowledge is crucial for professionals in research and drug development who may utilize or encounter this reactive molecule in their work.

Thermal stability of oxydiethylene bis(chloroformate)

An In-Depth Technical Guide to the Thermal Stability of Oxydiethylene Bis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a reactive organic compound characterized by two chloroformate functional groups linked by a diethylene glycol spacer. This structure allows it to act as a crosslinking agent or a monomer in polymerization reactions. Its application in the synthesis of polymers for medical devices and drug delivery systems necessitates a thorough understanding of its behavior under thermal stress. Thermal decomposition can lead to the release of hazardous byproducts and compromise the quality of the final product.

Physicochemical Properties

A summary of the known physical and chemical properties of oxydiethylene bis(chloroformate) is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of Oxydiethylene Bis(chloroformate)

| Property | Value | Reference |

| CAS Number | 106-75-2 | [2][3][4] |

| Molecular Formula | C₆H₈Cl₂O₅ | [2][3] |

| Molecular Weight | 231.03 g/mol | [3] |

| Appearance | Clear, colorless to yellowish viscous liquid | [5] |

| Boiling Point | 127 °C at 5 Torr | [6] |

| Flash Point | 118.2 °C | |

| Solubility | Soluble in acetone, alcohol, ether, chloroform, benzene |

Thermal Stability Analysis: Experimental Protocols

To rigorously assess the thermal stability of oxydiethylene bis(chloroformate), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principle analytical techniques employed. The following sections detail standardized protocols that can be adapted for the analysis of this liquid compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, identify mass loss events, and quantify residual mass.

Table 2: Generalized TGA Experimental Protocol

| Parameter | Recommended Setting | Purpose |

| Instrument | A calibrated thermogravimetric analyzer | To ensure accurate mass and temperature measurements. |

| Sample Size | 5-10 mg | To ensure uniform heating and minimize thermal gradients. |

| Crucible | Inert pan (e.g., aluminum, platinum, or ceramic) | To contain the liquid sample without reacting with it. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To study thermal decomposition without oxidative effects. |

| Flow Rate | 20-50 mL/min | To maintain an inert environment and remove gaseous products. |

| Heating Rate | 10 °C/min | A standard rate for initial screening; can be varied to study kinetics. |

| Temperature Range | Ambient to 500 °C (or higher if needed) | To cover the full range of potential decomposition events. |

| Data Analysis | Onset of decomposition (Tonset), peak decomposition temperature (Tpeak), mass loss percentage at different stages, and residual mass. | To quantify the thermal stability of the compound. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Table 3: Generalized DSC Experimental Protocol

| Parameter | Recommended Setting | Purpose |

| Instrument | A calibrated differential scanning calorimeter | To ensure accurate temperature and heat flow measurements. |

| Sample Size | 5-10 mg | To ensure good thermal contact and resolution of thermal events. |

| Crucible | Hermetically sealed aluminum or stainless steel pan | To contain the liquid sample and prevent volatilization before decomposition. |

| Reference | Empty, hermetically sealed pan of the same material | To provide a baseline for heat flow measurements. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidative side reactions. |

| Flow Rate | 20-50 mL/min | To maintain a stable thermal environment. |

| Heating Rate | 10 °C/min | A standard rate for initial screening. |

| Temperature Program | Heat from ambient to a temperature above the expected decomposition, cool, and reheat (optional). | To observe decomposition and any other thermal transitions. The second heating can reveal information about the thermal history. |

| Data Analysis | Onset temperature of exothermic/endothermic events, peak temperature, and enthalpy of transitions (ΔH). | To characterize the energetics of decomposition and other thermal processes. |

Experimental and Logical Workflow

The systematic evaluation of the thermal stability of oxydiethylene bis(chloroformate) should follow a logical progression of steps to ensure comprehensive and reliable data is collected. The workflow diagram below illustrates this process.

References

Solubility of Oxydiethylene Bis(chloroformate) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxydiethylene bis(chloroformate) (CAS No. 106-75-2), a key monomer in the synthesis of polycarbonates and other polymers. This document collates available solubility data, outlines a standard experimental protocol for solubility determination, and illustrates the compound's role in polymerization processes where its solubility is a critical factor.

Solubility Data for Oxydiethylene Bis(chloroformate)

An extensive review of publicly available scientific literature and chemical databases indicates a lack of precise quantitative solubility data (e.g., g/100 mL or mol/L) for oxydiethylene bis(chloroformate) in various organic solvents. However, qualitative solubility information is consistently reported across multiple sources. The compound is generally described as soluble in common organic solvents and insoluble in water.

The following table summarizes the qualitative solubility of oxydiethylene bis(chloroformate).

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Toluene | Soluble |

| Methylene Chloride | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dioxane | Soluble |

| Dichloroethane | Soluble |

| Chlorobenzene | Soluble |

| Ethyl Acetate | Soluble |

| Alcohol | Soluble |

| Ether | Soluble |

| Benzene | Soluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

While a specific, published protocol for determining the solubility of oxydiethylene bis(chloroformate) was not identified, a standard gravimetric method for determining the solubility of a liquid in an organic solvent is detailed below. This method is widely applicable and can be adapted for the compound .

Objective: To determine the saturation solubility of a liquid solute (oxydiethylene bis(chloroformate)) in a given organic solvent at a specific temperature.

Materials:

-

Oxydiethylene bis(chloroformate) (solute)

-

Selected organic solvent (e.g., acetone, toluene)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of oxydiethylene bis(chloroformate) to a known volume or mass of the selected organic solvent in a sealed glass vial. An excess is ensured when a separate phase of the solute remains visible.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully draw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent precipitation due to temperature changes.

-

Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets of the solute.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-